4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylhex-2-en-1-yl carbonate
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Overview
Description
4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylhex-2-en-1-yl carbonate is a chemical compound with a complex structure that includes a tert-butyl(dimethyl)silyl group, a dimethylhex-2-en-1-yl chain, and a carbonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylhex-2-en-1-yl carbonate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The subsequent steps involve the formation of the carbonate group through the reaction with phosgene or a similar reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylhex-2-en-1-yl carbonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonate group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylhex-2-en-1-yl carbonate has several applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at hydroxyl sites.
Biology: Investigated for its potential role in modifying biological molecules for research purposes.
Medicine: Explored for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylhex-2-en-1-yl carbonate involves its ability to act as a protecting group, preventing reactions at specific sites on a molecule. The tert-butyl(dimethyl)silyl group provides steric hindrance, while the carbonate group can be selectively removed under mild conditions, allowing for controlled deprotection.
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl chloride: Used for similar protecting group purposes.
Trimethylsilyl chloride: Another silyl protecting group with different steric properties.
Methoxycarbonyl chloride: Used for introducing carbonate groups.
Uniqueness
4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylhex-2-en-1-yl carbonate is unique due to its combination of a silyl protecting group and a carbonate group, providing dual functionality in synthetic chemistry. This dual functionality allows for more versatile applications in complex synthetic routes.
Properties
CAS No. |
652157-58-9 |
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Molecular Formula |
C15H29O4Si- |
Molecular Weight |
301.47 g/mol |
IUPAC Name |
[4-[tert-butyl(dimethyl)silyl]oxy-5,5-dimethylhex-2-enyl] carbonate |
InChI |
InChI=1S/C15H30O4Si/c1-14(2,3)12(10-9-11-18-13(16)17)19-20(7,8)15(4,5)6/h9-10,12H,11H2,1-8H3,(H,16,17)/p-1 |
InChI Key |
MANGTBZYHHHLAG-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C(C=CCOC(=O)[O-])O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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